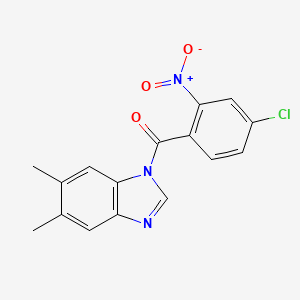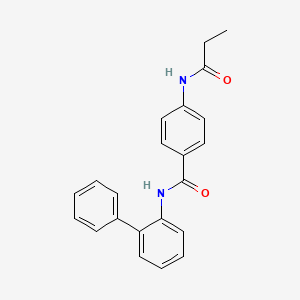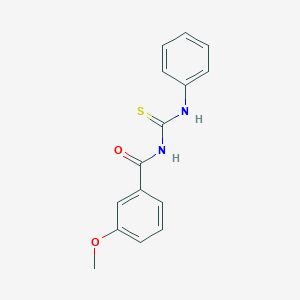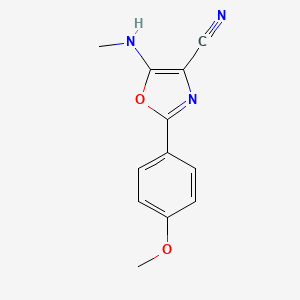![molecular formula C13H8N4O2S B5831754 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone, also known as PTBQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinone family, which are known for their diverse biological activities. PTBQ has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
作用机制
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to induce the generation of ROS in cancer cells, which leads to oxidative stress and ultimately cell death. The exact mechanism by which 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone induces ROS production is still under investigation.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has a variety of biochemical and physiological effects that make it a promising compound for further investigation. It has been shown to have antioxidant activity, which may be related to its ability to induce ROS production. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to have anti-inflammatory activity, which could be useful in the treatment of a variety of diseases. Additionally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
实验室实验的优点和局限性
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to the use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone in laboratory experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Additionally, its mechanism of action is not fully understood, which could limit its usefulness in some experiments.
未来方向
There are several potential future directions for the study of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. One area of interest is the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone and to determine its efficacy in vivo. Additionally, there is potential for the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a new antibiotic. Further research is needed to fully understand its antimicrobial properties and to determine its potential for use in the treatment of bacterial infections. Finally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone could be further investigated as a potential treatment for inflammatory diseases, such as arthritis. Overall, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has the potential to be a valuable compound for a variety of scientific research applications.
合成方法
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone can be synthesized in a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-1,4-benzoquinone with phenylhydrazine to form 2-phenylhydrazinyl-1,4-benzoquinone. This intermediate is then reacted with thiosemicarbazide to form 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been optimized to provide high yields and purity.
科学研究应用
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been used in a variety of scientific research applications due to its unique properties. One of the most promising applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is in the field of cancer research. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
属性
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASCWKLBPFQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
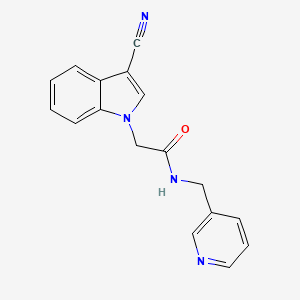
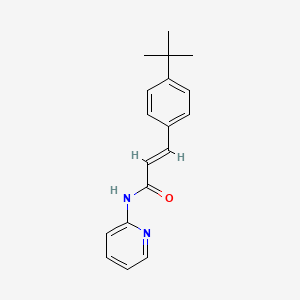

![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
